molecular formula C24H20N2O5S B2670070 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide CAS No. 866813-40-3

2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide

Cat. No. B2670070
CAS RN: 866813-40-3
M. Wt: 448.49
InChI Key: XJBWOPLJBZJJHR-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide, also known as MSQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase. 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide has also been found to inhibit the growth of cancer cells, such as breast cancer cells and lung cancer cells. In addition, 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a range of biochemical and physiological effects. 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide has also been used as a tool compound for the study of various biological processes. However, there are also limitations to the use of 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide in lab experiments. The compound has low solubility in water, which can limit its use in certain assays. In addition, the compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.

Future Directions

There are several future directions for research on 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide. One area of research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the identification of the specific enzymes that 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide inhibits and the development of more potent inhibitors. Further studies could also be conducted to elucidate the specific mechanisms of action of 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide and its potential applications in the treatment of various diseases.

Synthesis Methods

2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide has been synthesized using various methods, including the reaction between 2-chloro-N-phenylacetamide and 3-(4-methoxyphenyl)sulfonyl-4-oxoquinoline in the presence of a base. Another method involves the reaction between 2-amino-N-phenylacetamide and 3-(4-methoxyphenyl)sulfonyl-4-oxoquinoline in the presence of a reducing agent. The yield of 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide using these methods has been reported to be around 50-60%.

Scientific Research Applications

2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide has been studied as a potential drug candidate for the treatment of various diseases, such as cancer, bacterial infections, and inflammatory disorders. It has also been used as a tool compound for the study of various biological processes, such as protein-protein interactions and enzyme inhibition.

properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-31-18-11-13-19(14-12-18)32(29,30)22-15-26(21-10-6-5-9-20(21)24(22)28)16-23(27)25-17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBWOPLJBZJJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide

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